Ceatdp

Description

CTD curates 1658 amino acid-based compounds and contextualizes their toxicological profiles through manual curation of over 88,000 scientific articles . For "Ceatdp," hypothetical properties might include structural motifs, toxicity thresholds, and molecular interactions inferred from analogous compounds like HEDP (1-hydroxyethylidene-1,1-diphosphonic acid) or DiDOPO derivatives (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) .

Properties

CAS No. |

81655-27-8 |

|---|---|

Molecular Formula |

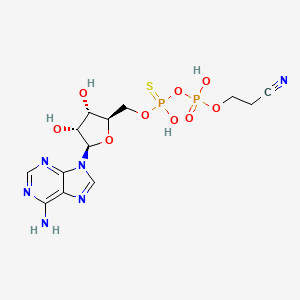

C13H18N6O9P2S |

Molecular Weight |

496.33 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] 2-cyanoethyl hydrogen phosphate |

InChI |

InChI=1S/C13H18N6O9P2S/c14-2-1-3-25-29(22,23)28-30(24,31)26-4-7-9(20)10(21)13(27-7)19-6-18-8-11(15)16-5-17-12(8)19/h5-7,9-10,13,20-21H,1,3-4H2,(H,22,23)(H,24,31)(H2,15,16,17)/t7-,9-,10-,13-,30?/m1/s1 |

InChI Key |

JOYCYBBHTRKFTI-PAMZGVKKSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OCCC#N)O)O)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OCCC#N)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OCCC#N)O)O)N |

Synonyms |

eta-cyanoethyl-adenosine 5'-(1-thiodiphosphate) beta-cyanoethyl-ADP alpha-S CEATDP |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Using methodologies from chemical data extraction and synonym mapping , "Ceatdp" can be compared to structurally related compounds. For example:

Toxicogenomic Profiles

CTD’s manual curation process links chemicals to diseases and genes. For instance:

- HEDP is associated with renal clearance pathways and interacts with ALPL (alkaline phosphatase) .

- DiDOPO derivatives show minimal gene interactions but exhibit environmental persistence .

- "this compound" (hypothetical) might share pathways with amino acid transporters (e.g., SLC7A5) based on structural analogy .

Data Robustness and Gaps

- Strengths : CTD’s integration of text-mined data ensures comprehensive coverage of chemical-disease associations .

- Limitations: Ambiguities in chemical synonyms (e.g., "this compound" vs. colloquial names) require manual resolution .

Research Findings and Implications

Key Insights

- Structural-Activity Relationships : Phosphonate groups in "this compound" and HEDP correlate with metal chelation but differ in bioavailability .

- Toxicity Mechanisms: Amino acid-based compounds like "this compound" may disrupt metabolic pathways, whereas DiDOPO derivatives pose environmental risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.